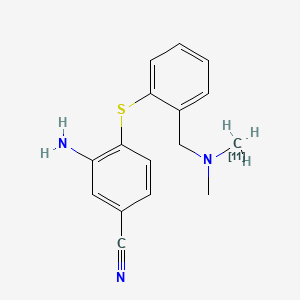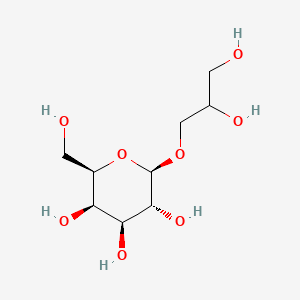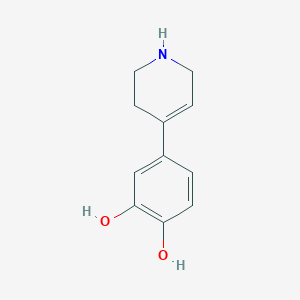
Felbinac ethyl
Overview
Description
Felbinac ethyl is a member of biphenyls.
Mechanism of Action
Target of Action
Felbinac ethyl primarily targets Cathepsin L1 . Cathepsin L1 is a protein that plays a crucial role in various physiological processes, including protein degradation and antigen processing .
Mode of Action
As a nonsteroidal anti-inflammatory drug (nsaid), it is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain .
Biochemical Pathways
As an nsaid, it likely affects the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
A study on felbinac trometamol, a related compound, showed that the time to maximum plasma concentration was obtained at 05 h, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increased in a dose-dependent manner for Felbinac and its metabolite, showing linear pharmacokinetic characteristics at single and multiple doses .
Result of Action
This compound is used to treat muscle inflammation and arthritis . It is an active metabolite of fenbufen , and it has been used to treat immediate postoperative pain
Biochemical Analysis
Biochemical Properties
Felbinac ethyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cyclooxygenase, which is involved in the biosynthesis of prostaglandins. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are responsible for causing pain and inflammation . Additionally, this compound may interact with other proteins and receptors involved in the inflammatory response, further contributing to its anti-inflammatory effects.
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby decreasing inflammation. Additionally, this compound may affect cellular metabolism by altering the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, this compound may interact with other biomolecules, such as receptors and signaling proteins, to modulate their activity and contribute to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained anti-inflammatory effects, although the exact duration of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce pain and inflammation without causing significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity . It is important to determine the optimal dosage of this compound in animal models to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to active metabolites. The primary metabolic pathway of this compound involves its hydrolysis to form Felbinac, which is the active form of the drug . This conversion is catalyzed by esterases in the liver and other tissues. This compound may also interact with other enzymes and cofactors involved in its metabolism, affecting the overall metabolic flux and levels of metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the skin when applied topically and then moves deeper into the areas where there is inflammation . This compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in the inflammatory response. The subcellular localization of this compound can influence its overall efficacy and mechanism of action.
Properties
IUPAC Name |
ethyl 2-(4-phenylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJLSILDPVHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046160 | |
| Record name | Felbinac ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-23-8 | |
| Record name | Ethyl [1,1′-biphenyl]-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felbinac ethyl [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felbinac ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FELBINAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Felbinac ethyl, and how does it work to relieve pain?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthesis inhibitor []. Prostaglandins are lipids produced at sites of tissue damage or infection that contribute to inflammation and pain sensation. This compound works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing prostaglandin synthesis, this compound helps alleviate pain and inflammation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
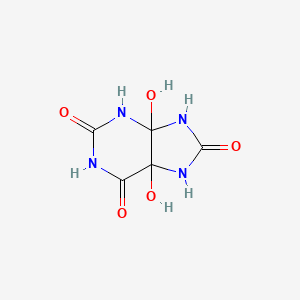
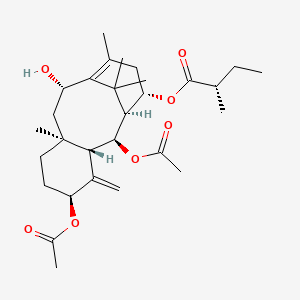
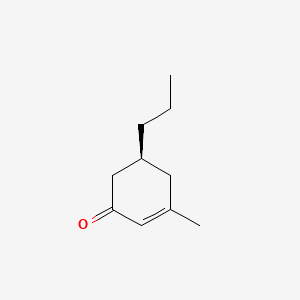

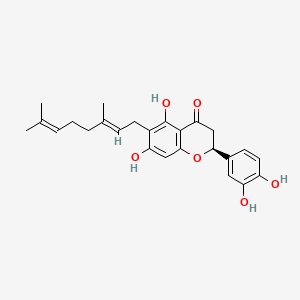
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
